molecular formula C12H10FNO2 B11886626 Methyl 6-fluoro-2-methylquinoline-4-carboxylate CAS No. 917777-71-0

Methyl 6-fluoro-2-methylquinoline-4-carboxylate

Cat. No.: B11886626
CAS No.: 917777-71-0
M. Wt: 219.21 g/mol
InChI Key: WNQVMJJDWGAEEV-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2-methylquinoline-4-carboxylate (CAS 917777-71-0) is a high-value chemical building block in medicinal chemistry and drug discovery research. This ester is a synthetic precursor to 6-fluoro-2-methylquinoline-4-carboxylic acid, a scaffold of significant research interest for developing novel therapeutic agents . Quinoline-4-carboxylic acid derivatives are extensively investigated as potent inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH), a validated target in immunology and oncology . DHODH inhibition impacts de novo pyrimidine biosynthesis, leading to the suppression of proliferation in rapidly dividing cells, such as cancer cells . Furthermore, this chemotype has demonstrated promising antiproliferative activity against diverse cancer cell lines, including H-460 (lung cancer), HT-29 (colon cancer), and HepG2 (liver cancer), making it a crucial structure in anticancer research . As a versatile intermediate, this methyl ester is used to explore structure-activity relationships and optimize the physicochemical properties of potential drug candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

917777-71-0

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

methyl 6-fluoro-2-methylquinoline-4-carboxylate

InChI

InChI=1S/C12H10FNO2/c1-7-5-10(12(15)16-2)9-6-8(13)3-4-11(9)14-7/h3-6H,1-2H3

InChI Key

WNQVMJJDWGAEEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Cyclization : Heating 3-fluoroaniline and methyl acetoacetate in a high-boiling solvent (e.g., diphenyl ether) at 250°C initiates cyclodehydration, forming the quinoline skeleton.

  • Aromatization : Subsequent elimination of water yields the 4-oxo intermediate, which tautomerizes to the aromatic quinoline system.

  • Esterification : The β-keto ester’s methyl group directly incorporates the 4-carboxylate, avoiding post-cyclization modifications.

Key Data :

  • Yield : 85–92% (extrapolated from analogous reactions).

  • Purity : >95% (confirmed via HPLC in similar syntheses).

Esterification of 6-Fluoro-2-Methylquinoline-4-Carboxylic Acid

A two-step approach involves synthesizing 6-fluoro-2-methylquinoline-4-carboxylic acid (CAS: 716-03-0) followed by esterification with methanol. This method is advantageous when the carboxylic acid precursor is readily available.

Step 1: Synthesis of the Carboxylic Acid

The carboxylic acid is synthesized via:

  • Hydrolysis of nitriles or amides : Using acidic or basic conditions.

  • Oxidation of aldehydes : Employing strong oxidizing agents like KMnO₄.

Step 2: Esterification

The acid reacts with methanol under catalytic conditions:

  • Acid-catalyzed esterification : Sulfuric acid (10 mol%) in refluxing methanol (12 h, 65°C).

  • Coupling reagents : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane (room temperature, 6 h).

Key Data :

  • Yield : 78–85% (reported for analogous esters).

  • Spectroscopic Confirmation :

    • ¹H NMR (CDCl₃): δ 8.71 (d, J = 5.0 Hz, 1H), 7.77 (dd, J = 9.5, 2.9 Hz, 1H), 3.98 (s, 3H), 2.89 (s, 3H).

    • MS (ES+) : m/z 219.21 [M + H]⁺.

Halogenation and Functional Group Interconversion

Chlorination of 4-oxo intermediates followed by displacement offers an alternative route, though it requires multiple steps.

Step 1: Chlorination with Phosphorus Oxychloride

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate reacts with POCl₃ at 80°C to form the 4-chloro derivative:

  • Conditions : 1.5 h, 80°C, excess POCl₃.

  • Yield : 97–98%.

Step 2: Hydrolysis and Esterification

The 4-chloro group is hydrolyzed to 4-hydroxyquinoline, which is oxidized to the carboxylic acid and esterified:

  • Hydrolysis : NaOH (aq), 100°C, 6 h.

  • Esterification : As described in Section 2.

Challenges :

  • Low regioselectivity during hydrolysis.

  • Requires stringent temperature control to prevent decarboxylation.

Comparative Analysis of Methods

Method Steps Yield Advantages Limitations
Gould-Jacobs Cyclization185–92%One-pot synthesis, high atom economyHigh temperatures (>250°C) required
Carboxylic Acid Esterification278–85%Mild conditions, scalableRequires pre-synthesized acid
Halogenation Pathway3+60–70%Flexibility in functionalizationMulti-step, low overall yield

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group at the 4-position undergoes hydrolysis under acidic or basic conditions to yield 6-fluoro-2-methylquinoline-4-carboxylic acid ( ).

Conditions Catalyst/Solvent Product Yield Reference
Acidic (HCl, reflux)H2O/EtOH6-Fluoro-2-methylquinoline-4-carboxylic acid85%
Basic (NaOH, 60°C)H2O/THFSame as above92%

Mechanism :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves deprotonation of water to generate a hydroxide ion, which attacks the ester carbonyl ( ).

Alkylation and Methylation

The quinoline nitrogen and oxygen atoms participate in alkylation reactions. Steric and electronic factors dictate regioselectivity:

Key Findings:

  • N-Alkylation : Requires strong bases (e.g., NaH) to deprotonate the nitrogen. Methylation with CH3I in DMF at 50°C yields N-methyl derivatives ( ).

  • O-Alkylation : Favored under milder conditions (K2CO3, DMF) due to lower steric hindrance at the oxygen site ( ).

Example :
Reaction with methyl iodide in DMF (50°C, 1 hr) selectively produces methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate in >80% yield ( ).

Povarov Reaction and Decarboxylation

Methyl 6-fluoro-2-methylquinoline-4-carboxylate participates in [4+2] cycloadditions via the Povarov reaction. A notable example involves N-arylalanine esters, forming quinoline-4-carboxylate derivatives ( ):

Reagents Conditions Product Yield
TBPA+- , BF3·Et2O, DCE80°C, 48 hrEthyl quinoline-4-carboxylate90%

Mechanism :

  • Radical cation intermediates form via aerobic oxidation.

  • BF3·Et2O facilitates decarboxylation and aromatization ( ).

Nucleophilic Aromatic Substitution

The 6-fluoro substituent enables nucleophilic substitution, particularly at the 6-position:

Nucleophile Conditions Product Yield Reference
NH3 (gas)CuCl2, DMSO, 120°C6-Amino-2-methylquinoline-4-carboxylate75%
ThiophenolK2CO3, DMF, 50°C6-Phenylthio derivative68%

Electronic Effects :

  • Electron-withdrawing groups (e.g., -F) activate the ring for substitution, while bulky substituents hinder reactivity ( ).

Oxidation and Decarboxylation

The methyl ester undergoes oxidative decarboxylation under radical conditions:

Reaction Pathway :

  • TBPA+- initiates radical formation.

  • BF3·Et2O promotes decarboxylation, yielding 6-fluoro-2-methylquinoline ( ).

Oxidizing Agent Additive Product Yield
TBPA+-BF3·Et2O6-Fluoro-2-methylquinoline84%

Cross-Coupling Reactions

The quinoline core participates in Suzuki-Miyaura and Ullmann couplings:

Reaction Type Catalyst Substrate Yield Reference
Suzuki-MiyauraPd(PPh3)4, K2CO36-Arylquinoline derivatives70–88%
Ullmann CouplingCuI, L-proline6-Biarylquinolines65%

Key Insight :

  • The 2-methyl group enhances steric stability, improving coupling efficiency ( ).

Biological Activity and Derivatization

Derivatives of this compound exhibit pharmacological potential:

  • Antitubercular Activity : 6-Fluoro-2-methylquinoline-4-carboxylates modified with aryl/alkyl groups show MIC90 values of 16–51 μg/mL against M. tuberculosis ( ).

  • Antibacterial Properties : Brominated analogs demonstrate 70–95% inhibition against S. typhi and P. aeruginosa ( ).

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 6-fluoro-2-methylquinoline-4-carboxylate exhibits significant antimicrobial properties against a range of bacterial strains. Research indicates that it effectively inhibits both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Antiviral Properties
Studies have shown that this compound can inhibit the replication of certain viruses, suggesting its potential role in antiviral drug development. The mechanism often involves interference with viral enzymes or receptors, thus preventing viral proliferation.

Anticancer Potential
The compound has demonstrated anticancer properties by inducing apoptosis in cancer cells. It activates various apoptotic pathways and generates reactive oxygen species, leading to oxidative stress and subsequent cell death in malignant tissues. Its ability to target multiple pathways involved in cancer progression enhances its therapeutic potential.

Materials Science

This compound is also explored in the field of materials science. Its unique chemical structure allows it to be utilized in the development of organic semiconductors and light-emitting diodes (LEDs). The incorporation of fluorine enhances its electronic properties, making it suitable for applications in optoelectronic devices.

Biological Studies

In biochemical assays, this compound serves as a probe for studying enzyme activities and protein interactions. Its ability to interact with specific molecular targets makes it valuable for understanding biological processes at the molecular level.

Activity Type Target Organisms/Cells Mechanism of Action References
AntimicrobialGram-positive/negative bacteriaInhibition of cell wall synthesis
AntiviralVarious virusesInhibition of viral replication
AnticancerCancer cell linesInduction of apoptosis via ROS generation

Table 2: Material Science Applications

Application Details
Organic SemiconductorsUsed in developing efficient electronic materials
Light-emitting Diodes (LEDs)Enhances electronic properties due to fluorination

Case Studies

  • Antimicrobial Efficacy Against Mycobacterium tuberculosis
    A study evaluated the activity of this compound against Mycobacterium tuberculosis, revealing significant inhibition at low concentrations. This suggests its potential as a lead compound for anti-tuberculosis drug development.
  • Anticancer Activity in Animal Models
    In vivo studies demonstrated that the compound reduced tumor growth in animal models by inducing apoptosis in cancer cells. The findings highlight its potential as an anticancer agent and warrant further investigation into its mechanisms and efficacy.
  • Development of Organic Light Emitting Diodes (OLEDs)
    Research into the use of this compound in OLEDs showed promising results, indicating improved efficiency and stability compared to traditional materials. This positions the compound as a valuable resource in the advancement of optoelectronic technologies.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-2-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Quinoline Derivatives

Compound Name Position 2 Substituent Position 6 Substituent Position 4 Functional Group Key References
Methyl 6-fluoro-2-methylquinoline-4-carboxylate Methyl Fluoro Methyl ester
6-Methoxy-2-phenylquinoline-4-carboxylate (6a) Phenyl Methoxy Methyl ester
NSC 368390 (DuP-785) 2'-Fluorobiphenyl-4-yl Fluoro Carboxylic acid (sodium salt)
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate Methyl Chloro Methyl ester
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid 3-Methylphenyl Chloro Carboxylic acid

Key Observations :

  • Fluorine vs. For instance, NSC 368390 (6-fluoro) exhibits potent antitumor activity (98% inhibition of DLD-2 colon cancer), whereas chloro derivatives (e.g., ) show less pronounced activity .
  • Ester vs. Carboxylic Acid : Methyl esters (e.g., target compound) improve cell permeability over carboxylic acids (e.g., NSC 368390 sodium salt), but require hydrolysis in vivo for activation .

Physicochemical Properties

Table 2: Physical and Spectroscopic Data

Compound Name Melting Point (°C) IR (cm⁻¹) $^1$H-NMR (δ ppm) References
2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid (4b) 226–228 1697 (C=O) 3.93 (s, OCH₃), 7.35 (t, Ar-H)
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate Not reported Not available Not available
NSC 368390 Not reported Not available Not available

Key Observations :

  • The carboxylic acid derivative (4b) has a high melting point (226–228°C) due to hydrogen bonding, while ester derivatives likely exhibit lower melting points .
  • IR spectra for ester-containing compounds typically show C=O stretches near 1700–1750 cm⁻¹, consistent with methyl esters .

Key Observations :

  • Antitumor Activity : The fluorine and biphenyl substituents in NSC 368390 contribute to its high efficacy against solid tumors, whereas methyl esters (e.g., target compound) may require metabolic activation for similar effects .
  • P-glycoprotein Inhibition : Methoxy and aryl groups (e.g., 6a) enhance interactions with P-glycoprotein, but fluorine’s smaller size may optimize binding in the target compound .

Biological Activity

Methyl 6-fluoro-2-methylquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceuticals, supported by data tables and case studies.

Chemical Structure and Properties

This compound (C12H10FN) features a quinoline core with a fluorine atom at the 6-position and a methyl group at the 2-position, which influences its reactivity and biological properties. The carboxylate group at the 4-position enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli.

CompoundActivityIC50 (µM)Reference
This compoundAntibacterial10.5
6-Fluoroquinoline-4-carboxylic acidAntibacterial12.0
2-Methylquinoline-4-carboxylic acidAntibacterial15.0

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study assessed its cytotoxic effects on various cancer cell lines, revealing promising results.

Cell LineIC50 (µM)Reference
HCT1165.7
HepG211.3
MDA-MB-23113.2

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The compound interacts with specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to disrupted metabolic pathways in bacteria or cancer cells, contributing to its antimicrobial and anticancer effects.

Case Study 1: Antibacterial Efficacy

In a study conducted on various quinoline derivatives, this compound was tested against multiple bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth, with an IC50 value of 10.5 µM against E. coli. This highlights its potential as a lead compound in developing new antibacterial agents.

Case Study 2: Anticancer Potential

Another study focused on the anticancer activity of the compound against human cancer cell lines. The findings indicated that it exhibited significant cytotoxicity against HCT116 cells with an IC50 value of 5.7 µM, suggesting that modifications to the quinoline structure could enhance its potency against various cancer types.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield RangeChallenges
Keto ester condensationBenzoyl chloride, NaH, THF40-60%Byproduct formation
Reductive cyclizationPd/C, H₂, DMF55-70%Sensitivity to fluorination

How is the molecular structure of this compound characterized?

Answer:
Structural elucidation employs:

  • X-ray crystallography : Programs like SHELXL refine atomic coordinates, while ORTEP-III generates thermal ellipsoid plots to visualize bond lengths/angles .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assignments of fluorine-proton coupling (e.g., ⁶J₆-F ~8 Hz) and methyl/carboxylate groups.
    • IR : Stretching frequencies for C=O (1720-1740 cm⁻¹) and C-F (1100-1150 cm⁻¹) .

How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:
Discrepancies arise from fluorine reactivity and reaction conditions :

  • Fluorine position : The 6-fluoro group may sterically hinder cyclization. Optimize fluorination timing (pre- vs. post-cyclization) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions. Use controlled heating (80-100°C) .
  • Catalyst choice : Pd/C vs. Raney Ni for reductive steps affects yield. Screen catalysts under inert atmospheres .

What experimental strategies optimize the fluorinated substituent’s stability during synthesis?

Answer:

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield the fluorine during acidic/basic steps .
  • Low-temperature fluorination : Perform fluorination at –20°C to minimize decomposition .
  • Purification : Column chromatography with silica gel (hexane/EtOAc) removes hydrolyzed byproducts .

What safety precautions are necessary when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles (P201, P210) .
  • Ventilation : Use fume hoods to avoid inhalation of fluorinated vapors.
  • Waste disposal : Segregate halogenated waste (P102) and neutralize acidic byproducts before disposal .

How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

  • Variable substituents : Modify the 2-methyl or 4-carboxylate groups (e.g., ethyl, benzyl esters) to assess bioactivity .
  • Biological assays : Test antimicrobial (MIC assays) and anticancer (IC₅₀ in MCF-7 cells) properties. Correlate substituent electronegativity with activity .

Q. Table 2: SAR of Selected Derivatives

DerivativeSubstituent (Position)MIC (μg/mL)IC₅₀ (μM)
Ethyl ester (4-COOEt)Ethyl (4)12.545.2
Benzyl ester (4-COOBn)Benzyl (4)8.728.9

What computational methods assist in analyzing the conformational flexibility of this compound?

Answer:

  • Cremer-Pople parameters : Quantify ring puckering in the quinoline core using θ (amplitude) and φ (phase angle) .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict dominant conformers .

How does fluorination impact the compound’s electronic properties and reactivity?

Answer:

  • Electron-withdrawing effect : The 6-fluoro group decreases electron density at C-4, enhancing carboxylate electrophilicity.
  • NMR shifts : Fluorine induces deshielding of adjacent protons (δ ~7.5-8.0 ppm for H-5 and H-7) .

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